N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(2,3-dioxoindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)15(20)16(18)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLQFUPUVOHKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted indole derivatives.
Scientific Research Applications
Anticancer Properties
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has shown promising anticancer activity in various studies. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study evaluated the compound's effect on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced cell cycle arrest at the G2/M phase. The mechanism was linked to the modulation of cyclin-dependent kinases (CDKs) and increased expression of pro-apoptotic factors .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Study:
In vitro studies demonstrated that this compound protects neuronal cells from amyloid-beta (Aβ)-induced toxicity. The treatment resulted in improved cell viability and reduced levels of inflammatory cytokines .
Antimicrobial Activity
Recent research has highlighted the antimicrobial potential of this compound against various pathogenic bacteria and fungi.
Case Study:
Tests conducted against Gram-positive and Gram-negative bacteria showed that this compound exhibited significant inhibitory effects on bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in preclinical models.
Case Study:
In a murine model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound inhibits virulence factors such as quorum sensing, swarming, and the synthesis of pyocyanin, pyochelin, and pyoverdine in bacterial pathogens . This inhibition disrupts the bacteria’s ability to cause infection and spread, making it a valuable tool in combating bacterial diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Indole/Isoindole Cores
Key Compounds :
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide () Structural Differences: Chlorine substituent at the indole C5 position; propargyl group instead of cyclohexyl. Molecular Weight: 276.68 g/mol vs. 298.33 g/mol (estimated for the target compound).
N-(2-Benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide derivatives ()
- Core Difference : Isoindole (fused benzene and pyrrole rings) vs. indole.
- Functional Impact : Isoindole derivatives in and were synthesized as MMP-7/-13 inhibitors, suggesting the dioxo group is critical for enzyme binding. The benzyl substituent may enhance aromatic interactions with hydrophobic enzyme pockets .
N-cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide () Structural Differences: Formyl and methyl groups on the indole ring instead of 2,3-dioxo.
Pharmacologically Relevant Analogs
Apremilast () Structure: Contains a 1,3-dioxo-isoindolyl group with ethoxy and methoxy substituents. The dioxo-isoindole scaffold may mimic endogenous substrates, modulating phosphodiesterase-4 (PDE4) activity .
(2R,Z)-2-Amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-cd]indol-8-yl)acetamide () Structure: Diazepinoindole core with pyrazole and cyclohexyl groups. Activity: Investigated in combination therapies for cancer, highlighting the role of cyclohexyl-acetamide in enhancing target affinity .
Solubility and Stability :
- The cyclohexyl group in the target compound increases lipophilicity (logP ~2.5–3.5 estimated) compared to propargyl (logP ~1.8) or benzyl (logP ~2.0) analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The 2,3-dioxo group facilitates hydrogen bonding, as seen in crystal structures of related compounds (), stabilizing interactions with biomolecules .
Tabulated Comparison of Key Compounds
Biological Activity
N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide (CAS 667914-17-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, cytotoxicity, and possible mechanisms of action.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- Structure : The compound features a cyclohexyl group attached to an indole derivative with two keto groups, contributing to its unique biological properties.
Cytotoxicity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study indicated that derivatives of this compound showed significant growth inhibition in tumorigenic cell lines while sparing non-tumorigenic cells at concentrations up to 10 µM .
Table 1: Cytotoxic Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 5.6 |
| MCF7 (breast cancer) | 7.8 | |
| A549 (lung cancer) | 6.3 |
The mechanism underlying the cytotoxic effects of this compound may involve the induction of apoptosis in cancer cells. Studies suggest that this compound can alter the expression of key signaling proteins involved in cell survival and apoptosis pathways .
Case Study: Induction of Apoptosis
In a controlled study, treatment with this compound resulted in:
- Increased levels of pro-apoptotic proteins.
- Decreased levels of anti-apoptotic proteins.
These changes were associated with enhanced apoptotic markers such as caspase activation and PARP cleavage.
Antiviral Activity
Additionally, this compound has been investigated for its antiviral properties. In vitro studies have shown that it exhibits inhibitory activity against certain viral strains by disrupting viral replication processes .
Table 2: Antiviral Activity Against Specific Viral Strains
| Viral Strain | EC50 (µM) |
|---|---|
| HIV | 0.12 |
| Influenza | 0.25 |
Q & A
Basic: What synthetic routes are commonly employed for N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
The synthesis typically involves coupling indole derivatives with acetamide precursors. Key steps include:
- Acylation : Reacting 2,3-dioxo-2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
- Cyclohexyl Substitution : Introducing the cyclohexyl group via nucleophilic substitution or amidation under reflux conditions using polar aprotic solvents like DMF or DMSO.
- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of indole to acylating agent), temperature (60–80°C), and catalyst use (e.g., DMAP for acylation). Reaction progress can be monitored via TLC or HPLC .
Advanced: How can researchers resolve contradictions in NMR data when characterizing regioisomers of this compound?
Methodological Answer:
Regioisomeric ambiguity arises from similar chemical shifts in NMR. To resolve this:
- Use 2D NMR techniques (e.g., - HSQC, - COSY) to map coupling patterns and differentiate between N-cyclohexyl and indole ring substituents.
- Compare experimental data with DFT-calculated NMR spectra (software: Gaussian, ORCA) to validate assignments.
- For ambiguous cases, employ X-ray crystallography (via SHELXL refinement) to confirm regiochemistry .
Basic: What computational strategies are recommended for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the dioxoindole moiety and catalytic residues.
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and interaction energy profiles.
- Validate predictions with in vitro assays (e.g., SPR or fluorescence polarization) .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed methodologically?
Methodological Answer:
Challenges include poor crystal growth due to flexible cyclohexyl groups and solvent inclusion. Solutions:
- Solvent Screening : Test mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) to induce slow evaporation.
- Temperature Gradients : Use gradient cooling (4°C to −20°C) to control nucleation.
- Hydrogen Bond Analysis : Map potential H-bond donors/acceptors (e.g., dioxo groups) using Mercury software. Refine structures with SHELXL, incorporating TWIN commands for twinned crystals .
Basic: How do researchers analyze the thermal stability of this compound, and what experimental techniques are most informative?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss (5–10°C/min under N) to determine decomposition onset (typically >200°C).
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Endothermic peaks correlate with crystalline stability.
- Cross-reference with XRPD to confirm amorphous/crystalline content post-heating .
Advanced: What are the key considerations in designing SAR studies to elucidate the pharmacophore of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., branched vs. linear alkyl) or indole moieties (e.g., halogenation at C5).
- Activity Cliffs : Use IC data from kinase inhibition assays to map critical groups. For example, replacing the cyclohexyl with smaller alkyl chains may reduce steric hindrance.
- 3D-QSAR Models : Develop CoMFA/CoMSIA models (SYBYL) to quantify steric/electronic contributions .
Advanced: How can researchers address discrepancies between computational solubility predictions and experimental results?
Methodological Answer:
Discrepancies often stem from inaccurate force field parameters. Mitigation strategies:
- Consensus Scoring : Compare predictions from multiple tools (e.g., ALOGPS, ChemAxon).
- Experimental Validation : Use HPLC solubility assays (buffers: PBS, pH 7.4) and correlate with calculated logP values.
- Solvent Parameter Adjustment : Refine COSMO-RS simulations using experimental solubility data .
Advanced: What strategies mitigate byproduct formation during alkylation steps in the synthesis?
Methodological Answer:
- Stoichiometric Control : Limit excess alkylating agents (e.g., cyclohexyl bromide) to <1.5 equivalents.
- Catalytic Additives : Use KI or tetrabutylammonium iodide to enhance selectivity.
- In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and quench reactions at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
